molecular formula C25H20ClN3O B2596094 (Z)-N-(4-chlorophenyl)-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide CAS No. 1007543-23-8

(Z)-N-(4-chlorophenyl)-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide

Cat. No.: B2596094
CAS No.: 1007543-23-8
M. Wt: 413.91
InChI Key: YHIMFDYBXCAUHH-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-N-(4-chlorophenyl)-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide” is a chemical compound with the molecular formula C25H20ClN3O . It’s not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

A series of 3-(4-chlorophenyl)-4-substituted pyrazoles, which could potentially include our compound of interest, were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocycle . The molecular weight of the compound is 413.91.

Scientific Research Applications

Synthesis and Biological Evaluation

One study focused on the synthesis of novel benzenesulfonamide derivatives, including compounds structurally related to (Z)-N-(4-chlorophenyl)-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide. These compounds were evaluated for their in vitro antitumor activity against HepG2 and MCF-7 cell lines. The study highlighted the potential interaction of one of the compounds with KSHV thymidylate synthase complex, suggesting possible therapeutic applications (Fahim & Shalaby, 2019).

Antimicrobial Activity

Another study utilized a thiosemicarbazide derivative, closely related to the chemical structure , as a precursor for synthesizing various heterocyclic compounds. These synthesized compounds were then assessed for their antimicrobial activity, indicating the potential of such chemical structures in developing new antimicrobial agents (Elmagd et al., 2017).

Herbicidal Activity

Research has also been conducted on the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share functional groups with the compound of interest. These studies have shown good herbicidal activities, particularly for compounds with suitable groups at the 3-position of acrylate, thus revealing the agricultural applications of such chemicals (Wang et al., 2004).

Crystallographic Studies

The crystal structure of compounds structurally similar to this compound has been determined, providing insights into the molecular conformation and potential intermolecular interactions that could inform drug design and development processes (Rajnikant et al., 2012).

Enhanced Oil Recovery

Furthermore, research on acrylamide-based copolymers, which could be related to the chemical structure of interest, has demonstrated applications in enhanced oil recovery. These studies focus on the synthesis and characterization of copolymers with improved thickening properties, shear stability, and salt tolerance, indicating the utility of such compounds in the petroleum industry (Gou et al., 2015).

Properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O/c1-18-7-9-19(10-8-18)25-20(17-29(28-25)23-5-3-2-4-6-23)11-16-24(30)27-22-14-12-21(26)13-15-22/h2-17H,1H3,(H,27,30)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIMFDYBXCAUHH-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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